4-Methoxycinnamic acid
Overview
Description
4-Methoxycinnamic acid, also known as p-methoxycinnamic acid, is an organic compound with the molecular formula C10H10O3. It is a derivative of cinnamic acid, featuring a methoxy group (-OCH3) attached to the phenyl ring at the para position. This compound is known for its various pharmacological properties and is widely used in the fields of chemistry, biology, medicine, and industry .
Scientific Research Applications
4-Methoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a UV absorber in sunscreen formulations
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies
Medicine: It has shown potential as an antihyperglycemic agent by stimulating insulin secretion, and it also possesses hepatoprotective and anticancer properties
Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
Target of Action
The primary target of 4-Methoxycinnamic acid is the insulin secretion pathway in pancreatic cells . It plays a significant role in regulating blood glucose levels by stimulating insulin secretion .
Mode of Action
This compound interacts with its target by increasing the intracellular calcium ion concentration ([Ca²⁺]i) in INS-1 cells, a rat pancreatic beta cell line . This increase in [Ca²⁺]i triggers the exocytosis of insulin granules, leading to an increase in insulin secretion .
Biochemical Pathways
It is known that hydroxycinnamic acids, a group to which this compound belongs, can be converted into high-value molecules through various biochemical pathways . These pathways could potentially contribute to the complexity of phenolic metabolism and its cross-talk with nitrogen metabolism .
Result of Action
The primary result of this compound’s action is a decrease in blood glucose levels. By stimulating insulin secretion, it helps to regulate glucose metabolism, thereby exerting an antihyperglycemic effect .
Safety and Hazards
Future Directions
4-Methoxycinnamic acid has been extensively tested for therapeutic and nutraceutical applications due to its wide range of biologically useful properties . It exhibits a wide range of activities including antidiabetic, anticancer, antimicrobial, hepato-, and neuroprotective activities . Methods of its lipophilization have been developed to increase its industrial application and bioavailability in biological systems .
Biochemical Analysis
Biochemical Properties
4-Methoxycinnamic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to stimulate insulin secretion in INS-1 cells . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to reduce A. fumigatus biofilm formation when used at certain concentrations .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to stimulate insulin secretion in INS-1 cells, indicating a potential role in glucose metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. Specific details about the temporal effects of this compound are currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been found to reduce the number of dysplastic aberrant crypt foci and dysplastic liver cells in a rat model of 1,2-dimethylhydrazine-induced colon carcinogenesis . Specific details about the dosage effects of this compound in animal models are currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors. Specific details about the metabolic pathways that this compound is involved in are currently limited .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial aspects of its biochemical profile. Specific details about the subcellular localization of this compound are currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxycinnamic acid can be synthesized through several methods. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with malonic acid in the presence of pyridine and β-alanine. The reaction mixture is heated under reflux for 90 minutes, followed by the addition of concentrated hydrochloric acid to precipitate the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents like ethanol or ethyl acetate for recrystallization and purification .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Production of 4-methoxyphenylpropanol or 4-methoxyphenylpropane.
Substitution: Various substituted derivatives depending on the reagents used
Comparison with Similar Compounds
4-Methoxycinnamic acid can be compared with other cinnamic acid derivatives:
Ferulic Acid: Similar in structure but has a hydroxyl group at the para position.
Caffeic Acid: Contains both hydroxyl and methoxy groups on the phenyl ring.
Coumaric Acid: Lacks the methoxy group and is known for its antimicrobial properties.
Uniqueness: this compound stands out due to its specific combination of a methoxy group and a phenyl ring, which imparts unique pharmacological properties, including antihyperglycemic and hepatoprotective effects .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical structure and properties make it a valuable subject of study in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDXODALSZRGIH-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7340-42-3 (hydrochloride salt) | |
Record name | 4-Methoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1046059 | |
Record name | 4-Methoxy-(2E)-cinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Methoxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.712 mg/mL at 25 °C | |
Record name | 4-Methoxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
943-89-5, 830-09-1 | |
Record name | trans-4-Methoxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-89-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Methoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxycinnamic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5303 | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)- | |
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Record name | 2-Propenoic acid, 3-(4-methoxyphenyl)-, (2E)- | |
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Record name | 4-Methoxy-(2E)-cinnamic acid | |
Source | EPA DSSTox | |
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Record name | trans-4-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.449 | |
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Record name | (E)-p-methoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.187 | |
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Record name | 4-METHOXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G4ML8401A | |
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Record name | 4-Methoxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173 - 175 °C | |
Record name | 4-Methoxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002040 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 4-Methoxycinnamic acid is C10H10O3, and its molecular weight is 178.18 g/mol.
ANone: this compound can be characterized using various spectroscopic methods, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR and 13C NMR): These techniques provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. The presence of specific functional groups like carboxylic acid and aromatic rings can be confirmed. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be used to characterize its conjugated system and potential for UV absorption. []
- Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of the compound, providing further structural information. []
A: Research indicates that this compound can form complexes with silica, potentially increasing silica's solubility and affecting its precipitation. [, ] This finding has implications for understanding the behavior of this compound in systems containing silica and for potential applications in wastewater treatment.
A: While this compound itself might not be a catalyst, research has focused on its use as a substrate in enzymatic reactions. For instance, it serves as a substrate for immobilized lipase from Thermomyces lanuginosus in the enzymatic synthesis of 4-methoxycinnamoylglycerol, a potential UV filter for sunscreen formulations. [, ]
A: Yes, Density Functional Theory (DFT) calculations have been employed to optimize the geometry of this compound and its interactions with other molecules, such as 4-ethoxycinnamic acid. [] These calculations provide insights into the molecular properties, hydrogen bonding interactions, and electronic structure of this compound.
A: Studies have explored the antifungal potential of this compound and its derivatives. [] The position of the methoxy group significantly influences the compound's efficacy. For example, 4-methylcinnamic acid, lacking the oxygen atom in the methoxy group, demonstrated superior ability to overcome the tolerance of glr1Δ (a mutant of CAS-responsive glutathione reductase) to this compound. This finding highlights the significance of the para-methyl moiety for potent antifungal action.
A: Research has shown that the dimer of ferulic acid, bis-FA (4-cis, 8-cis-Bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane-2,6-dione), exhibits a stronger inhibitory effect on lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression in RAW 264.7 cells compared to ferulic acid and isoferulic acid. [] This observation suggests that dimerization can significantly impact the biological activity of phenolic compounds like ferulic acid and potentially this compound.
A: Studies have explored the formation of nanoparticles incorporating 4-methoxycinnamoylglycerol, a derivative of this compound, using N-succinyl chitosan. [, ] The hydrophilic nature of 4-methoxycinnamoylglycerol, attributed to the free glyceryl groups, facilitates its incorporation into the N-succinyl chitosan nanoparticles. These nanoparticles, with sizes around 185 ± 77 nm, hold promise for enhancing the delivery and efficacy of this compound derivatives, particularly in sunscreen products.
ANone: While the provided research primarily focuses on the chemical and biological aspects of this compound, it is crucial to address Safety, Health, and Environment (SHE) regulations during its development and application. Manufacturers and researchers must consult relevant safety data sheets and regulatory guidelines to ensure responsible and safe handling, use, and disposal of this compound and its derivatives.
A: Research indicates that this compound is metabolized in the body, leading to various metabolites detected in plasma and urine. [] Specific metabolites, including cinnamic acid-4'-glucuronide, 4-hydroxybenzoic acid-3-sulfate, 2,5-dihydroxybenzoic acid, 3'-hydroxycinnamic acid, and 5-O-caffeoylquinic acid, have been identified as significant predictors of the compound's effect on flow-mediated dilation (FMD). This highlights the importance of understanding the metabolic pathways of this compound to interpret its biological activity.
A: Research on a closely related compound, a diester of this compound (PCO-C) isolated from carnauba wax, demonstrated a hypoglycemic effect in a mouse model of diabetes. [] This finding suggests a potential role for this compound derivatives in managing blood glucose levels, warranting further investigation.
A: A double-blind, randomized controlled trial revealed that daily consumption of whole cranberry powder, rich in this compound and its metabolites, significantly improved endothelial function in healthy individuals. [] This improvement was associated with specific plasma metabolite profiles, suggesting a link between cranberry consumption, this compound metabolism, and vascular health benefits.
ANone: The provided literature primarily focuses on the initial stages of investigating the bioactivity of this compound. As research progresses, it will be crucial to address the potential for resistance development and cross-resistance with other compounds, particularly in the context of its antifungal properties.
A: While this compound is generally considered safe for consumption in moderate amounts as it is found naturally in various foods, comprehensive toxicological studies are limited. [] It is essential to exercise caution and conduct further research to determine its safety profile, potential adverse effects, and long-term consequences of exposure, especially at higher concentrations.
ANone: As research on this compound advances, exploring drug delivery strategies, such as nanoparticle formulations and targeted delivery systems, could be beneficial. These approaches could potentially enhance the compound's bioavailability, target specific tissues or cells, and minimize off-target effects.
A: The identification of specific metabolites of this compound associated with its biological activities, such as those linked to improved FMD, paves the way for future research on biomarkers. [] These biomarkers could be valuable for predicting the efficacy of this compound-based interventions, monitoring treatment response, and potentially identifying individuals who would benefit most from such treatments.
A: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is commonly employed to quantify this compound in plant extracts. [, , , ] These techniques provide sensitive and accurate measurements of this compound levels in complex matrices.
ANone: While the research provided doesn’t extensively cover the environmental impact of this compound, it is essential to consider its fate and potential effects on the environment. Further research should investigate its biodegradability, potential for bioaccumulation, and any ecotoxicological consequences to ensure its sustainable and responsible use.
ANone: The solubility of this compound in different media, particularly in pharmaceutical formulations, is an important consideration. Studies investigating its dissolution rate, solubility enhancement techniques, and impact on bioavailability would be valuable for optimizing its delivery and therapeutic potential.
A: Rigorous validation of analytical methods is crucial for ensuring the accuracy, precision, and specificity of this compound quantification. [] Researchers must adhere to established guidelines and standards for method validation to generate reliable and reproducible data.
ANone: Maintaining stringent quality control and assurance measures throughout the development, manufacturing, and distribution of this compound and its derivatives is essential to ensure consistent quality, safety, and efficacy.
ANone: While the provided research predominantly focuses on the chemical and biological properties of this compound, further investigation is needed to address these aspects comprehensively.
A: Early research demonstrated the production of isoferulic acid (3-hydroxy-4-methoxycinnamic acid) by the wood-destroying basidiomycete Lentinus lepideus. [] Tracer studies suggested that isoferulic acid is synthesized from glucose through a pathway involving phenylalanine and cinnamic acid derivatives. These findings provided initial insights into the biosynthesis of this compound-related compounds in fungi.
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